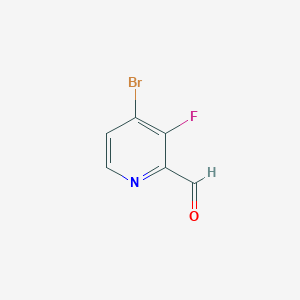![molecular formula C10H9FN4S B2648340 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine CAS No. 2438-34-8](/img/structure/B2648340.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine” is a chemical compound with the CAS Number: 2438-34-8. It has a molecular weight of 236.27 . The IUPAC name for this compound is N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine .
Molecular Structure Analysis
The InChI code for “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine” is 1S/C10H9FN4S/c11-7-3-1-6(2-4-7)8-5-16-10(14-8)15-9(12)13/h1-5H,(H4,12,13,14,15) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine” has a molecular weight of 236.27 . The InChI code provides information about its molecular structure .Scientific Research Applications
Fungicidal Probes
Compounds bearing fluorine substituted pyrazolo[3,4-d] pyrimidine moiety have been synthesized by the interaction between N’-heteroaryl guanidine and polyfunctional π-acceptors . These compounds have been evaluated as antifungal probes .
Antimicrobial Activity
Pyrimidine derivatives, which can be synthesized from compounds like N’-heteroaryl guanidine, have been reported to exhibit antimicrobial activity .
Anticancer Activity
Pyrimidine derivatives, including those synthesized from N’-heteroaryl guanidine, have been used in the treatment of myeloid leukemia . They have also been used in the treatment of breast cancer and idiopathic pulmonary fibrosis .
Antifungal Activity
Pyrimidine derivatives have been reported to exhibit antifungal activity .
Anti-inflammatory and Analgesic Activities
Pyrimidine derivatives have been reported to exhibit anti-inflammatory and analgesic activities .
Cardiovascular Agents and Antihypertensive
Pyrimidine derivatives have been reported to exhibit cardiovascular and antihypertensive activities .
Antidiabetic Activity
Pyrimidine derivatives have been reported to exhibit antidiabetic activity .
Antitubercular Agents
Pyrimidine derivatives have been reported to exhibit antitubercular activities .
Safety And Hazards
properties
IUPAC Name |
2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4S/c11-7-3-1-6(2-4-7)8-5-16-10(14-8)15-9(12)13/h1-5H,(H4,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZYMAJQNHBTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N=C(N)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2648257.png)


![N-[(3-Methyl-1-propyl-1H-pyrazol-5-YL)methyl]-ethanamine](/img/structure/B2648263.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2648268.png)



![2-chlorobenzyl [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl sulfone](/img/structure/B2648275.png)

![trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol](/img/structure/B2648278.png)

